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For Researchers, Scientists, and Drug Development Professionals

Introduction
PAT1inh-A0030 is a potent and selective inhibitor of the Solute Carrier Family 26 Member 6

(SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial anion

exchanger, primarily facilitating chloride/bicarbonate (Cl⁻/HCO₃⁻) and chloride/oxalate

(Cl⁻/oxalate²⁻) exchange at the apical membrane of epithelial cells in the small intestine and

kidney. Its role in intestinal fluid absorption and oxalate homeostasis makes it a significant

target for therapeutic intervention in intestinal disorders and hyperoxaluria.

These application notes provide detailed protocols for a primary high-throughput screening

(HTS) assay to identify inhibitors of PAT1, similar to the assay that led to the discovery of

PAT1inh-A0030, and a secondary target engagement assay to confirm the interaction of the

compound with the PAT1 protein in a cellular context.
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Compound Target IC₅₀ (µM) Selectivity Reference

PAT1inh-A0030 SLC26A6 (PAT1) 1.0

No activity

observed against

SLC26A3,

SLC26A4,

SLC26A9,

CFTR, and

TMEM16A.

[1]

Table 2: Functional Activity of PAT1inh-A0030
Assay Model Effect Inhibition Reference

Intestinal Fluid

Absorption

Closed-loop

mouse model

(ileum)

Inhibition of fluid

absorption
>90% [1]

Signaling Pathway and Experimental Workflow
PAT1 (SLC26A6) Anion Exchange Mechanism
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Caption: Mechanism of PAT1 (SLC26A6) and inhibition by PAT1inh-A0030.

High-Throughput Screening Workflow
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Seed cells expressing PAT1 and YFP halide sensor

Add test compounds (e.g., PAT1inh-A0030) and incubate

Add iodide-containing buffer

Measure YFP fluorescence quenching over time

Analyze data to identify inhibitors

Confirm hits and determine IC₅₀

Click to download full resolution via product page

Caption: Workflow for the primary high-throughput screening assay.

Cellular Thermal Shift Assay (CETSA) Workflow
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Treat cells with PAT1inh-A0030 or vehicle

Heat cells to denature proteins

Lyse cells and separate soluble and aggregated proteins

Quantify soluble PAT1 protein (e.g., by Western Blot)

Analyze thermal shift to confirm target engagement

Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay
for PAT1 Inhibitors using a Halide-Sensing YFP
This protocol describes a cell-based HTS assay to identify inhibitors of PAT1-mediated anion

exchange using a halide-sensitive Yellow Fluorescent Protein (YFP). The principle of this assay

is that the influx of iodide (I⁻) through PAT1 quenches the fluorescence of YFP. Inhibitors of

PAT1 will prevent this influx and thus reduce the quenching of YFP fluorescence.

Materials:

HEK293 cells stably co-expressing human PAT1 (SLC26A6) and a halide-sensitive YFP

(e.g., YFP-H148Q/I152L).
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Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and

selection antibiotics.

Assay buffer: Phosphate-buffered saline (PBS).

Iodide buffer: PBS with 100 mM NaI replacing 100 mM NaCl.

PAT1inh-A0030 and other test compounds.

384-well black, clear-bottom assay plates.

Fluorescence plate reader.

Procedure:

Cell Seeding:

Culture the HEK293-PAT1/YFP cells to 80-90% confluency.

Trypsinize and resuspend the cells in fresh culture medium.

Seed the cells into 384-well plates at a density of 20,000 cells/well in 40 µL of medium.

Incubate the plates for 24 hours at 37°C and 5% CO₂.

Compound Addition:

Prepare serial dilutions of PAT1inh-A0030 and test compounds in PBS. The final

concentration of DMSO should be below 0.5%.

Using an automated liquid handler, add 10 µL of the compound dilutions to the assay

plates. Include vehicle (DMSO) controls.

Incubate the plates for 30 minutes at room temperature.

Fluorescence Measurement:

Place the assay plate in a fluorescence plate reader equipped with injectors.
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Set the excitation and emission wavelengths for YFP (e.g., 485 nm and 535 nm,

respectively).

Record a baseline fluorescence reading for 5-10 seconds.

Inject 25 µL of iodide buffer into each well.

Immediately begin kinetic fluorescence readings every 0.5-1 second for 60-120 seconds to

measure the rate of fluorescence quenching.

Data Analysis:

Calculate the initial rate of fluorescence quenching for each well.

Normalize the rates to the vehicle-treated controls (0% inhibition) and a known inhibitor or

no-I⁻ control (100% inhibition).

Plot the percent inhibition against the compound concentration and fit the data to a four-

parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
PAT1 Target Engagement
This protocol is designed to confirm the direct binding of PAT1inh-A0030 to the PAT1 protein in

a cellular environment. The principle is that ligand binding stabilizes the target protein, leading

to a higher melting temperature (Tₘ).

Materials:

HEK293 cells expressing PAT1.

Cell culture medium.

PAT1inh-A0030.

PBS with protease and phosphatase inhibitors.

Lysis buffer (e.g., RIPA buffer).
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Antibodies: Primary anti-PAT1 antibody, HRP-conjugated secondary antibody.

Western blot equipment and reagents.

Thermal cycler.

Procedure:

Cell Treatment:

Culture HEK293-PAT1 cells to 80-90% confluency.

Treat the cells with the desired concentration of PAT1inh-A0030 or vehicle (DMSO) for 1

hour at 37°C.

Heat Challenge:

Harvest the cells and resuspend them in PBS with inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3

minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

Cell Lysis and Protein Extraction:

Lyse the cells by freeze-thaw cycles (3 cycles of freezing in liquid nitrogen and thawing at

room temperature).

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction

(supernatant) from the aggregated proteins (pellet).

Collect the supernatant.

Western Blot Analysis:

Determine the protein concentration of the soluble fractions.

Normalize the protein concentrations for all samples.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with the primary anti-PAT1 antibody, followed by the HRP-

conjugated secondary antibody.

Detect the signal using an ECL substrate.

Data Analysis:

Quantify the band intensities for PAT1 at each temperature point.

Normalize the intensities to the intensity at the lowest temperature.

Plot the normalized protein amount against the temperature to generate melting curves for

both the vehicle- and PAT1inh-A0030-treated samples.

A shift in the melting curve to a higher temperature in the presence of PAT1inh-A0030
indicates target engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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